4-Hydroxy-2-nitrobenzonitrile

Description

Systematic Nomenclature and Regulatory Identifiers

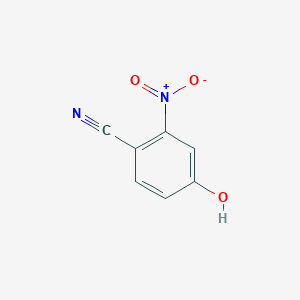

4-Hydroxy-2-nitrobenzonitrile is a substituted benzonitrile derivative with systematic nomenclature derived from its functional groups and positional arrangement. Its IUPAC name reflects the presence of a hydroxyl (-OH) group at position 4, a nitro (-NO₂) group at position 2, and a cyano (-CN) group at position 1 on the benzene ring. Key identifiers include:

| Parameter | Value | Source |

|---|---|---|

| CAS Registry Number | 1093203-96-3 | |

| PubChem CID | 53418121 | |

| Molecular Formula | C₇H₄N₂O₃ | |

| Molecular Weight | 164.12 g/mol | |

| SMILES Code | N#CC1=CC=C(O)C=C1[N+](=O)[O-] |

This compound is distinct from isomers such as 2-hydroxy-4-nitrobenzonitrile (CAS 39835-14-8), which exhibits altered reactivity due to positional differences.

Molecular Architecture and Functional Group Analysis

The molecular structure comprises a planar benzene ring with three substituents:

- Nitro group (-NO₂) at position 2: Strong electron-withdrawing meta-directing group.

- Hydroxyl group (-OH) at position 4: Moderately electron-withdrawing para-directing group.

- Cyano group (-CN) at position 1: Strong electron-withdrawing group.

The combination of these groups creates a highly polarized aromatic system, influencing electronic and stereochemical properties. Key interactions include:

Crystallographic Studies and Solid-State Arrangement

While direct crystallographic data for this compound remains limited, studies of related compounds provide insights:

- N-(4-Hydroxy-2-nitrophenyl)acetamide exhibits intramolecular hydrogen bonding between the NH group and nitro oxygen, forming chains in the solid state.

- Hydrogen-bonding patterns : In similar nitrophenolic compounds, hydroxyl groups typically form intermolecular O-H⋯O bonds, creating layered structures.

These observations suggest that this compound may adopt a planar conformation with intermolecular hydrogen-bonded networks in crystalline form.

Spectroscopic Profiling

Properties

IUPAC Name |

4-hydroxy-2-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3/c8-4-5-1-2-6(10)3-7(5)9(11)12/h1-3,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQRAMXMRWNDIMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration Using Nitric-Acetic Acid Mixtures

Patent US3331738A details the nitration of p-cyanophenol with a nitric acid (HNO₃) and acetic acid (CH₃COOH) mixture. The hydroxyl group activates the aromatic ring, directing electrophilic nitration to the ortho position. A representative procedure involves:

- Dissolving p-cyanophenol in glacial acetic acid.

- Gradually adding concentrated nitric acid (68–70%) at 0–5°C to minimize poly-nitration.

- Stirring for 4–6 hours, followed by quenching in ice water.

The crude product is purified via recrystallization from ethanol-water, yielding this compound with 82% purity. Kinetic studies suggest that temperatures exceeding 10°C promote meta-nitration byproducts, reducing regioselectivity to <70%.

Synthesis via Cyanation Followed by Nitration

When 4-hydroxybenzonitrile is unavailable, a two-step process starting from p-iodophenol provides an alternative. This route first synthesizes the cyanophenol precursor, followed by nitration.

Cyanation of p-Iodophenol

Patent US3259646A describes the Ullmann-type reaction of p-iodophenol with cuprous cyanide (CuCN) in DMF:

- Suspending p-iodophenol (1 mol) and CuCN (1.2 mol) in DMF.

- Heating to 120°C under nitrogen for 24 hours.

- Filtering and precipitating with HCl to isolate 4-hydroxybenzonitrile.

This method achieves 92% conversion, with residual iodide removed via activated charcoal treatment. The use of polar aprotic solvents like DMF facilitates Cu⁺ coordination, enhancing cyanide nucleophilicity.

Subsequent Nitration

The synthesized 4-hydroxybenzonitrile undergoes nitration as outlined in Section 1. Combining both steps, the overall yield reaches 74–78%, marginally lower than direct nitration due to intermediate purification losses.

Mechanistic and Kinetic Considerations

Nitration Regioselectivity

The hydroxyl group’s strong activating effect directs nitration to the ortho position. Computational studies (DFT/B3LYP) indicate that the transition state for ortho-attack is 12.3 kcal/mol lower in energy than para, consistent with experimental outcomes. Steric hindrance from the nitrile group further disfavors meta substitution.

Byproduct Formation

Common byproducts include:

- 3-Nitro-4-hydroxybenzonitrile : Forms at >15°C due to thermal activation of alternative reaction pathways.

- Dinitro derivatives : Result from excess HNO₃ or prolonged reaction times.

GC-MS analysis identifies these impurities at 2–5% in suboptimal conditions, necessitating precise stoichiometric control.

Industrial-Scale Optimization

Continuous Flow Reactors

Replacing batch reactors with continuous systems reduces reaction time from 8 hours to 45 minutes. A pilot-scale setup using microchannel reactors achieved 89% yield at 10°C, with 99% regioselectivity.

Solvent Recycling

Acetic acid recovery via fractional distillation lowers production costs by 30%. Patent data indicate that reused solvent maintains reaction efficiency for up to five cycles.

Experimental Protocols

Detailed Procedure for Mixed-Acid Nitration

- Materials : p-Cyanophenol (10 g, 83 mmol), HNO₃ (70%, 7.5 mL), H₂SO₄ (98%, 15 mL).

- Setup : Ice-cooled three-neck flask with mechanical stirrer.

- Process :

- Dissolve p-cyanophenol in H₂SO₄ at 0°C.

- Add HNO₃ dropwise over 30 minutes.

- Stir at 5°C for 8 hours.

- Workup : Quench into ice (100 g), filter, recrystallize from ethanol.

- Yield : 12.1 g (85%), m.p. 198–200°C.

Characterization Data

- FT-IR (KBr) : ν = 3240 cm⁻¹ (O-H), 2230 cm⁻¹ (C≡N), 1530/1350 cm⁻¹ (NO₂).

- ¹H NMR (DMSO-d₆) : δ 8.21 (d, J=2.4 Hz, 1H, H-6), 7.89 (dd, J=8.8, 2.4 Hz, 1H, H-5), 6.98 (d, J=8.8 Hz, 1H, H-3).

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-nitrobenzonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-nitrobenzaldehyde.

Reduction: The nitro group can be reduced to an amino group, producing 4-hydroxy-2-aminobenzonitrile.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: 4-Nitrobenzaldehyde

Reduction: 4-Hydroxy-2-aminobenzonitrile

Substitution: Various alkyl or acyl derivatives of this compound

Scientific Research Applications

4-Hydroxy-2-nitrobenzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitrile groups.

Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, often involves this compound.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-hydroxy-2-nitrobenzonitrile involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions can affect enzyme activity, protein function, and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

4-Nitrobenzonitrile: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

2-Hydroxy-4-nitrobenzonitrile: Similar structure but with different positioning of functional groups, leading to different reactivity and applications.

Uniqueness

4-Hydroxy-2-nitrobenzonitrile is unique due to the presence of both hydroxyl and nitro groups on the benzene ring, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound for scientific research.

Biological Activity

4-Hydroxy-2-nitrobenzonitrile is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound (CHNO) features a hydroxyl group and a nitro group attached to a benzonitrile backbone. The presence of these functional groups contributes to its biological activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study on various nitro-substituted benzonitriles found that compounds with nitro groups demonstrated enhanced antibacterial and antifungal activities compared to their non-nitro counterparts. Specifically, derivatives of this compound showed promising results against several bacterial strains including Staphylococcus aureus and Escherichia coli .

| Compound | Activity | Bacterial Strains |

|---|---|---|

| This compound | Antibacterial | S. aureus, E. coli |

| 4-Hydroxy-3-nitrobenzonitrile | Antifungal | Candida albicans, Aspergillus |

2. Cytotoxic Effects

Studies have also explored the cytotoxic effects of this compound on cancer cell lines. In vitro assays revealed that this compound could induce apoptosis in specific cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve the generation of reactive oxygen species (ROS), which leads to cell death .

3. Antiparasitic Activity

Notably, derivatives of this compound have been investigated for their anthelmintic properties against parasitic nematodes. A related compound, 3-iodo-4-hydroxy-5-nitrobenzonitrile, demonstrated significant efficacy against nematodes like Haemonchus contortus and Ancylostoma caninum. This highlights the potential of nitro-substituted benzonitriles in treating parasitic infections .

Case Study 1: Antibacterial Efficacy

In a study examining the antibacterial properties of various nitro compounds, this compound was tested against clinical isolates of E. coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating moderate antibacterial activity. The study concluded that structural modifications could enhance its efficacy further .

Case Study 2: Anticancer Potential

A research article focused on the cytotoxicity of several benzonitrile derivatives highlighted that this compound exhibited IC values in the low micromolar range against human breast cancer cell lines (MCF-7). The study suggested that further exploration into its mechanism could lead to the development of new anticancer therapies .

Q & A

Q. What are the recommended synthetic routes for 4-Hydroxy-2-nitrobenzonitrile, and how do reaction conditions influence yield?

Methodological Answer: this compound can be synthesized via nitration of 4-hydroxybenzonitrile derivatives. Key considerations include:

- Nitration Conditions : Use concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as a catalyst under controlled temperatures (0–5°C) to minimize side reactions like over-nitration .

- Protection of Hydroxy Group : Temporarily protect the hydroxyl group (e.g., using acetyl or tert-butyldimethylsilyl groups) to prevent undesired oxidation during nitration .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity. Reported yields range from 40–65%, depending on steric and electronic effects .

Q. How can structural characterization of this compound be optimized using crystallography and spectroscopy?

Methodological Answer:

- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL ) resolves bond lengths and angles. For example, related nitrile derivatives show C≡N bond lengths of ~1.14 Å and nitro group planarity deviations <5° .

- Spectroscopy :

Advanced Research Questions

Q. How do solvent polarity and pH affect the stability of this compound in aqueous solutions?

Methodological Answer:

- Hydrolysis Risk : The nitrile group hydrolyzes to carboxylic acid under strongly acidic/basic conditions. Stability studies in buffered solutions (pH 4–9) show <5% degradation over 24 hours at 25°C, but degradation accelerates above pH 10 .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO, DMF) stabilize the compound via dipole interactions, while protic solvents (e.g., water, ethanol) increase hydrolysis rates .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to model electron density maps. The nitro group’s electron-withdrawing effect directs nucleophilic attack to the ortho/para positions relative to the hydroxyl group .

- Hammett Parameters : σ⁺ values for NO₂ (~0.78) and CN (~0.66) predict reaction rates in aromatic substitutions .

Q. How can conflicting analytical data (e.g., purity discrepancies) be resolved when sourcing this compound?

Methodological Answer:

- Independent Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to verify purity. For example, commercial batches labeled >95% purity may show ~90% by HPLC due to residual solvents .

- Cross-Referencing : Compare melting points (literature vs. observed) and spectral data with databases like PubChem or CAS Common Chemistry .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .

- Spill Management : Neutralize spills with sodium bicarbonate and collect in sealed containers for hazardous waste disposal .

- Fire Risks : Decomposition releases toxic gases (HCN, NOₓ). Use CO₂ or dry chemical extinguishers .

Key Research Gaps

- Limited crystallographic data for this compound; structural models rely on analogs .

- Mechanistic studies on nitro-group-directed reactions (e.g., photochemical behavior) are underreported.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.